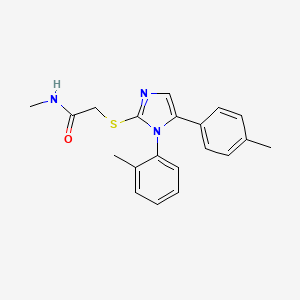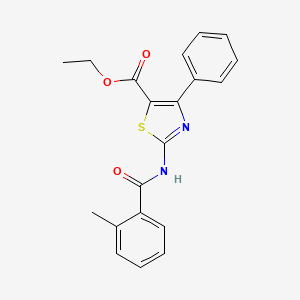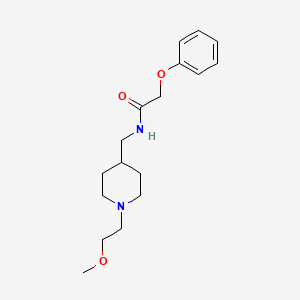
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide” is a chemical compound with the CAS Number: 883541-14-8 . It has a molecular weight of 263.38 . The IUPAC name for this compound is [1- (2-methoxyethyl)-4-piperidinyl]-N- (4-pyridinylmethyl)methanamine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide” can be represented by the linear formula C15H25N3O . The InChI code for this compound is 1S/C15H25N3O/c1-19-11-10-18-8-4-15 (5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 .
Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
科学的研究の応用
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, serving as building blocks for various drugs. The compound can undergo intra- and intermolecular reactions to form bioactive piperidine derivatives. These derivatives are integral in synthesizing substances with potential therapeutic effects, such as antihypertensive, antidiabetic, and neuroprotective agents .
Development of Central Nervous System (CNS) Agents
Due to the structural similarity to natural alkaloids, piperidine derivatives, including our compound, are explored for their CNS activity. They are studied for potential applications in treating neurological disorders like Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Anti-Inflammatory and Analgesic Applications
The piperidine moiety is known for its anti-inflammatory and analgesic properties. Research into N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide could lead to the development of new pain relief medications, particularly those targeting chronic pain conditions .
Antimicrobial Activity
Piperidine compounds have been shown to exhibit antimicrobial activity. This compound could be synthesized into derivatives that act against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic-resistant strains .
Cancer Therapeutics
Research into piperidine derivatives also extends to oncology, where they are evaluated for their anticancer properties. The compound could be used to develop novel chemotherapeutic agents that target specific cancer cells while minimizing damage to healthy tissues .
Agricultural Chemicals
In the agricultural sector, piperidine derivatives are used to create pesticides and herbicides. The compound’s structural flexibility allows for the synthesis of various agents that can protect crops from pests and diseases .
Safety And Hazards
特性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-15(8-10-19)13-18-17(20)14-22-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJYWYUWIAWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2858489.png)


![3-(4-chlorobenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2858493.png)
![Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2858494.png)
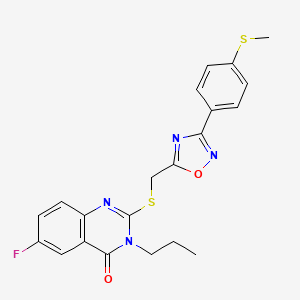
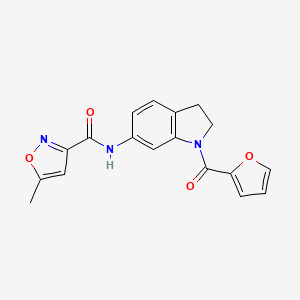
![2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2858499.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2858504.png)
![N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2858506.png)
![1-(2,4-difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2858508.png)
![N-(4-chlorophenyl)-2-[2,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B2858509.png)
